

Technical Monograph: 7-Nitrocinnoline – Structural Identity and Synthetic Utility

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Compound of Interest

Compound Name: 7-Nitrocinnoline
CAS No.: 817209-45-3
Cat. No.: B11914216

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Executive Summary

7-Nitrocinnoline (CAS 817209-45-3) is a bicyclic heteroaromatic scaffold belonging to the diazanaphthalene class. Unlike its more common quinoline or isoquinoline analogs, the cinnoline core (1,2-benzodiazine) possesses unique electronic properties due to the adjacent nitrogen atoms at positions 1 and 2. The 7-nitro derivative serves as a critical intermediate in the synthesis of Cinnolin-7-amine, a privileged pharmacophore in kinase inhibitor development (e.g., PI3K, BTK inhibitors).

This guide addresses the structural identification, regioselective synthesis challenges, and handling protocols for **7-nitrocinnoline**, distinguishing it from its common isomeric impurities (5-, 6-, and 8-nitrocinnoline).

Molecular Identifiers & Physicochemical Data[1][2] [3][4][5]

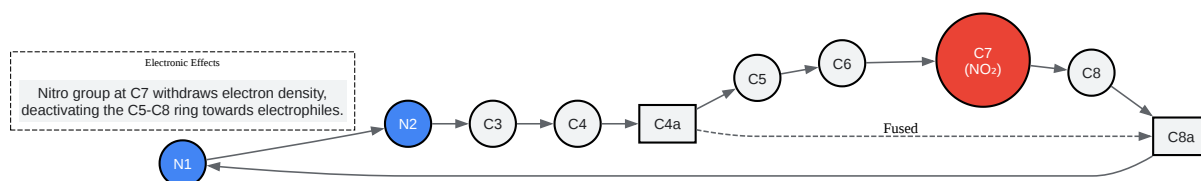
Identifier Type	Value
CAS Registry Number	817209-45-3
IUPAC Name	7-Nitrocinnoline
Molecular Formula	C ₈ H ₅ N ₃ O ₂
Molecular Weight	175.14 g/mol
SMILES	[O-]C1=CC=C2C=CN=NC2=C1
InChI	InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-3-4-9-10-8(6)5-7/h1-5H
InChIKey	YNFZIVNDVDRSDP-UHFFFAOYSA-N
Appearance	Pale yellow to brown crystalline solid
Solubility	Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water

Structural Analysis & Electronic Properties

The cinnoline ring system is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a nitro group at the 7-position further deactivates the ring, significantly influencing subsequent reduction or substitution reactions.

Electronic Distribution Diagram

The following diagram illustrates the numbering scheme and the electronic influence of the nitro group on the heterocyclic core.



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Figure 1: Structural numbering of **7-Nitrocinnoline**. The N1-N2 bond is a defining feature of the cinnoline class.

Synthetic Methodologies

The Challenge of Direct Nitration

Direct nitration of cinnoline is NOT recommended for isolating the 7-isomer. Reaction of cinnoline with mixed acids (

) yields a mixture dominated by 5-nitrocinnoline (35%) and 8-nitrocinnoline (28%), with the 7-nitro isomer appearing only as a minor impurity (<5%). This regioselectivity is governed by the protonation of the N1/N2 atoms in strong acid, which directs the electrophile to the positions least deactivated by the resulting diazonium-like cation (positions 5 and 8).

Recommended Route: Richter/Widman-Stoermer Cyclization

To achieve high fidelity synthesis of **7-nitrocinnoline**, the ring must be constructed from a pre-functionalized aniline precursor. The Widman-Stoermer synthesis or Richter cyclization allows for the rational placement of the nitro group.

Retrosynthetic Logic:

- Target: **7-Nitrocinnoline**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Precursor Requirement: Aniline with a nitro group meta to the amino group and para to the cyclization chain.
- Key Intermediate: 5-Nitro-2-vinylaniline or 5-Nitro-2-alkynylaniline.

Protocol: Cyclization of 2-Ethynyl-5-nitroaniline

This route ensures the nitro group remains at the 7-position of the final cinnoline ring.

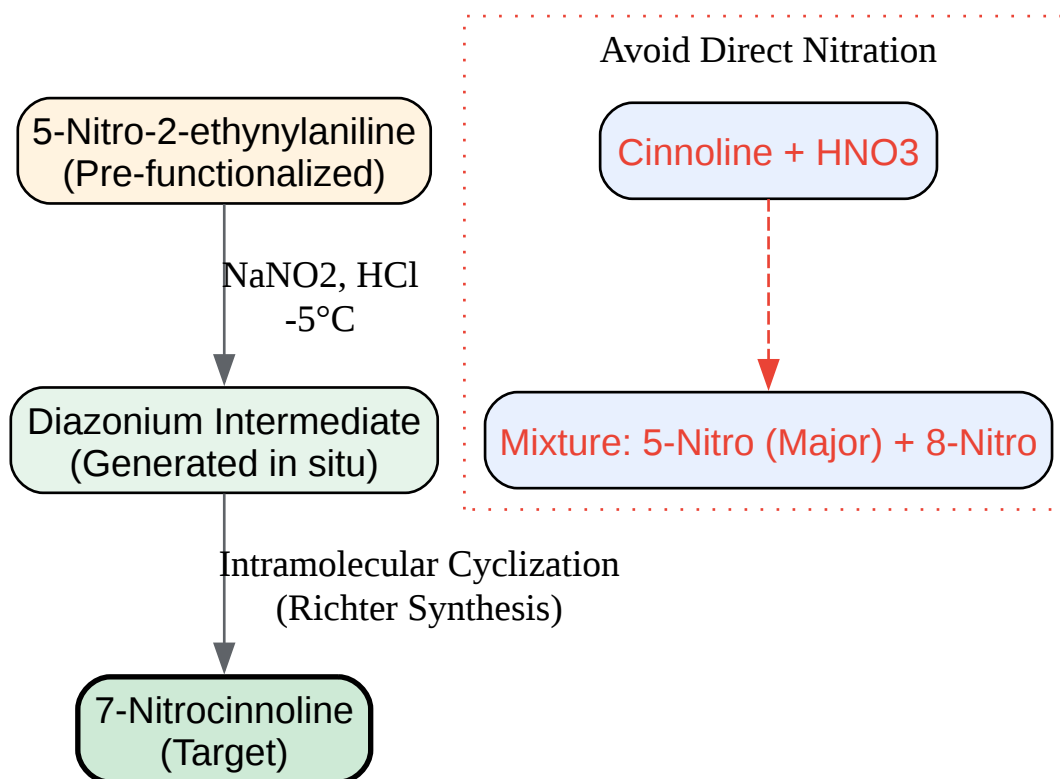
Step-by-Step Methodology:

- Diazotization:
 - Dissolve 2-ethynyl-5-nitroaniline (1.0 eq) in concentrated HCl (10 eq) and maintain at -5°C.
 - Add aqueous (1.1 eq) dropwise.
 - Mechanism:[8] Formation of the diazonium salt at the N1 position.
- Cyclization (Richter Type):
 - Allow the temperature to rise to 25°C or heat gently to 60°C depending on substrate reactivity.
 - The diazonium moiety attacks the adjacent alkyne (C≡C), closing the ring to form the cinnoline core.
- Work-up:
 - Neutralize with saturated .[1][7][9]
 - Extract with Ethyl Acetate (3x).[8]
 - Wash organic layer with brine, dry over

.[1]

- Purification:
 - Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Diagram



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Figure 2: Rational synthesis of **7-Nitrocinnoline** via cyclization vs. the flawed direct nitration route.

Applications in Drug Discovery[12][15]

7-Nitrocinnoline is primarily utilized as a high-value intermediate. Its reduction yields 7-aminocinnoline, a bioisostere of aminoquinoline and aminoisoquinoline, which are prevalent in:

- Kinase Inhibitors: The N1-N2 motif provides unique hydrogen bonding vectors in the ATP-binding pocket of kinases (e.g., PI3K, mTOR).
- DNA Intercalators: The planar, electron-deficient aromatic system allows for stacking interactions with DNA base pairs.
- Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive bacteria by disrupting bacterial topoisomerase IV.

Reduction Protocol (Nitro → Amine):

- Reagents: Iron powder (Fe),
, Ethanol/Water (3:1).
- Conditions: Reflux for 2 hours.
- Yield: Typically >85%.[\[10\]](#)
- Note: Avoid catalytic hydrogenation () if halogen substituents are present to prevent dehalogenation.

Safety & Handling

- Hazards: As a nitro-heterocycle, **7-nitrocinnoline** should be treated as potentially explosive under high heat or impact, although it is generally stable at room temperature. It is a skin and eye irritant.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

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